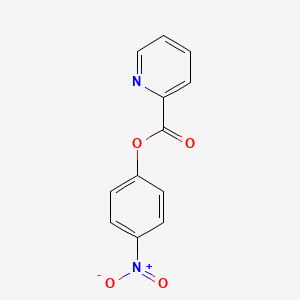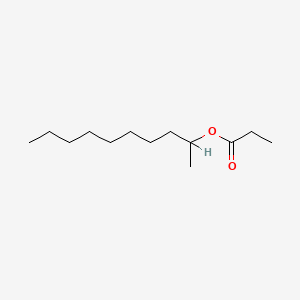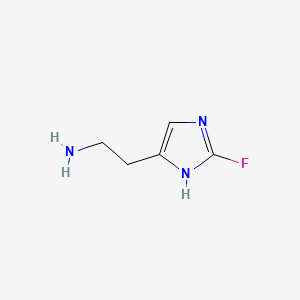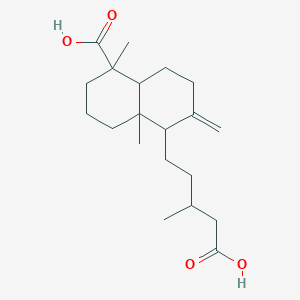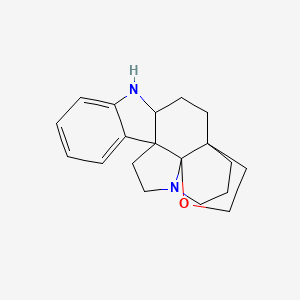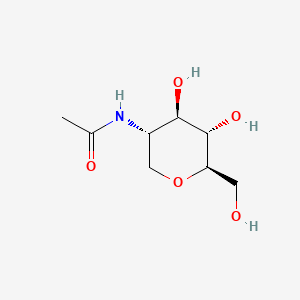
1-Deoxy-N-acetylglucosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Deoxy-N-acetylglucosamine is a compound of significant interest in various scientific fields. It is a derivative of glucose, where the hydroxyl group at the second position is replaced by an acetylamino group. This modification imparts unique chemical and biological properties to the compound, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Deoxy-N-acetylglucosamine typically involves the acetylation of 1,5-anhydro-2-deoxy-D-glucitol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the amino group without affecting other functional groups .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Deoxy-N-acetylglucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the acetylamino group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Deoxy-N-acetylglucosamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for various pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-Deoxy-N-acetylglucosamine involves its interaction with specific molecular targets. The acetylamino group allows the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, including those involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Acetylamino)-2-Deoxy-D-Glucose: Similar structure but with a hydroxyl group at the first position.
2-(Acetylamino)-2-Deoxy-D-Galactose: Differing in the configuration of the hydroxyl groups.
2-(Acetylamino)-2-Deoxy-D-Mannose: Another epimer with a different spatial arrangement of the hydroxyl groups.
Uniqueness
1-Deoxy-N-acetylglucosamine is unique due to its specific acetylamino substitution at the second position and the absence of a hydroxyl group at the first position. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
74034-09-6 |
|---|---|
Molekularformel |
C8H15NO5 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-4(11)9-5-3-14-6(2-10)8(13)7(5)12/h5-8,10,12-13H,2-3H2,1H3,(H,9,11)/t5-,6+,7+,8+/m0/s1 |
InChI-Schlüssel |
VCYYRDKGHLOTQU-LXGUWJNJSA-N |
SMILES |
CC(=O)NC1COC(C(C1O)O)CO |
Isomerische SMILES |
CC(=O)N[C@H]1CO[C@@H]([C@H]([C@@H]1O)O)CO |
Kanonische SMILES |
CC(=O)NC1COC(C(C1O)O)CO |
Synonyme |
1-deoxy-N-acetylglucosamine 1-DGlcNAc 2-acetamido-1,5-anhydro-2-deoxy-D-glucitol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




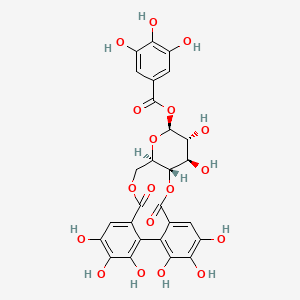
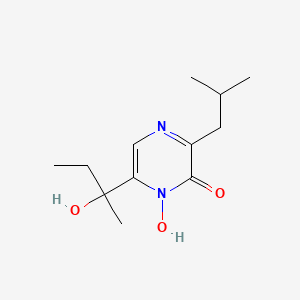
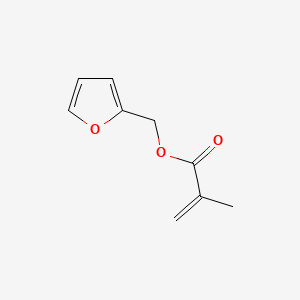


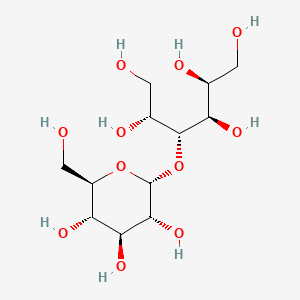
![3-[2-hydroxyethyl-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]sulfamoyl]benzoic acid ethyl ester](/img/structure/B1215827.png)
